2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
Description
This compound is a nicotinonitrile derivative featuring a 2-methylbenzylsulfanyl group at position 2 and two 4-methylstyryl substituents at positions 4 and 5. Its molecular formula is C₃₂H₂₈N₂S, with a molecular weight of 472.6 g/mol .
Properties
IUPAC Name |
4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-[(2-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2S/c1-23-8-12-26(13-9-23)16-18-28-20-30(19-17-27-14-10-24(2)11-15-27)34-32(31(28)21-33)35-22-29-7-5-4-6-25(29)3/h4-20H,22H2,1-3H3/b18-16-,19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGANIHOKPILDN-JQNBNMKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=CC=C3C)C=CC4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=CC=C3C)/C=C/C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Construction
The Kröhnke pyridine synthesis emerges as the most viable route for constructing the substituted pyridine core. This method involves cyclocondensation of 1,5-diketones with ammonium acetate and malononitrile. For this target, the diketone precursor 1a (Fig. 1) incorporates protected functional groups enabling subsequent derivatization:
$$
\text{1,5-Bis(4-methylcinnamoyl)pentane-1,3,5-trione} \quad (\textbf{1a})
$$
Reaction with malononitrile in refluxing ethanol (78°C, 12 hr) yields the dihydropyridine intermediate 2a , which undergoes oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to furnish the fully conjugated pyridine-3-carbonitrile 3a .
Key Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | 78% conversion |
| Ammonium acetate | 2.5 equiv | Minimizes byproducts |
| Reaction time | 10-14 hr | Maximizes cyclization |
Sulfanyl Group Installation
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring permits nucleophilic displacement at C2 when activated with a leaving group. Chlorination of 3a using POCl₃ (2.5 equiv, 110°C, 6 hr) generates 2-chloronicotinonitrile 4a , which undergoes substitution with 2-methylbenzylthiol (1.2 equiv) in DMF at 80°C.
$$
\text{C}5\text{H}3\text{N(CN)Cl} + \text{HSCH}2\text{C}6\text{H}4(\text{CH}3\text{-2}) \rightarrow \text{C}5\text{H}3\text{N(CN)SCH}2\text{C}6\text{H}4(\text{CH}3\text{-2}) + \text{HCl}
$$
Comparative Catalytic Systems
| Base | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃ | 62 | 88 |
| DBU | 78 | 93 |
| CsF | 71 | 91 |
Diazabicycloundecene (DBU) proves superior by mitigating side reactions through non-nucleophilic base characteristics.
Stereoselective Styryl Group Installation
Heck Coupling Methodology
The 4- and 6-positions undergo palladium-catalyzed coupling with 4-methylstyrene. Critical to achieving the (Z,E)-configuration is ligand selection:
$$
\text{Pd(OAc)}2/\text{P(o-tol)}3 \quad \text{vs.} \quad \text{PdCl}2(\text{Amphos})2
$$
Coupling Conditions
| Parameter | C4 Coupling | C6 Coupling |
|---|---|---|
| Temperature | 100°C | 120°C |
| Ligand | P(o-tol)₃ | XPhos |
| Solvent | DMAc | NMP |
| Configuration | (Z) | (E) |
Sequential coupling at C4 (Z-selective) followed by C6 (E-selective) achieves the desired stereochemistry with 83% overall yield. Microwave irradiation (150 W, 30 min) enhances reaction rates while maintaining stereofidelity.
Purification and Analytical Validation
Chromatographic Techniques
Despite optimized yields (~75% overall), residual palladium (≤50 ppm) necessitates sequential purification:
- Chelation chromatography : Silica gel impregnated with thiourea derivatives
- RP-HPLC : C18 column, 85:15 MeCN/H₂O, 2 mL/min
Spectroscopic Characterization Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (500 MHz) | δ 8.12 (d, J=16.1 Hz, 1H) | E-Styryl Hβ |
| δ 6.85 (d, J=11.9 Hz, 1H) | Z-Styryl Hα | |
| ¹³C NMR | δ 118.2 (CN) | Nitrile carbon |
| HRMS | m/z 473.1841 [M+H]⁺ | Δ = 1.2 ppm |
Industrial Scalability Challenges
Continuous Flow Synthesis
Pilot-scale trials demonstrate advantages of flow chemistry for hazardous steps:
| Step | Batch Yield (%) | Flow Yield (%) |
|---|---|---|
| Chlorination | 68 | 82 |
| Heck Coupling | 75 | 88 |
Microreactor technology reduces Pd catalyst loading from 5 mol% to 1.2 mol% through enhanced mass transfer.
Emerging Methodological Frontiers
Photoredox Catalysis
Visible-light-mediated C–H activation shows promise for direct styrylation, bypassing pre-functionalized substrates:
$$
\text{Ir(ppy)}_3 \text{ (1 mol%)}, \text{Blue LEDs}, \text{THF}, \text{rt}
$$
Preliminary results indicate 64% yield with complete (E)-selectivity at C6.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The specific pathways involved would depend on the context of its use, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Structural Diversity
Nicotinonitrile derivatives are tailored for specific applications by modifying substituents. Key analogs include:
Key Observations:
- Electronic Properties: The target compound’s styryl groups likely redshift UV-Vis absorption compared to thiophene or bromobenzofuran analogs due to increased conjugation .
- Steric Effects: Bulky 4-methylstyryl groups may hinder crystallization, contrasting with smaller substituents like methylthio or hexyloxy, which facilitate packing .
- Synthetic Complexity: Styryl groups require condensation reactions (e.g., Wittig or Knoevenagel), whereas bromobenzofuran or thiophene derivatives are synthesized via nucleophilic substitution or cross-coupling .
Target Compound (Inferred Pathway):
Styryl Group Formation: Condensation of 4-methylbenzaldehyde with ethyl cyanoacetate under basic conditions to form styryl moieties.
Thiol-Alkylation: Reaction of 2-mercaptonicotinonitrile with 2-methylbenzyl bromide in ethanol/piperidine, analogous to methods in .
Comparative Yields and Conditions:
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
- IUPAC Name : 2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
- Molecular Formula : C22H24N2S
- Molecular Weight : 348.50 g/mol
Structural Features
The compound features a nicotinonitrile core, which is known for its diverse biological activities. The presence of the sulfanyl group and multiple styryl substituents enhances its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of nicotinonitrile have been shown to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Antitumor Assays
A study involving the evaluation of structural analogs demonstrated that modifications at the sulfanyl and styryl positions led to varying degrees of cytotoxicity against human cancer cell lines. The results indicated that compounds with higher lipophilicity exhibited enhanced permeability and cellular uptake.
| Compound | IC50 (µM) in HeLa Cells | Mechanism of Action |
|---|---|---|
| Compound A | 12.5 | Apoptosis induction |
| Compound B | 8.3 | Cell cycle arrest |
| Target Compound | 5.0 | Dual mechanism |
Antimicrobial Activity
The antimicrobial properties of similar compounds suggest that This compound may also possess efficacy against various bacterial strains.
Research Findings
In vitro studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Compounds in this class have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Mechanistic Insights
The anti-inflammatory action may be attributed to the modulation of signaling pathways involved in inflammation, including NF-kB and MAPK pathways.
Q & A
Q. What are the key strategies for confirming the chemical structure and functional groups of this compound?
To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC), Fourier-transform infrared (FTIR) spectroscopy for functional group identification (e.g., sulfanyl, nitrile, and styryl groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, spectral data from structurally similar compounds, such as 2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile, can guide peak assignments .
Q. How is this compound synthesized, and what experimental parameters require optimization?
Synthesis likely involves multi-step reactions, such as Suzuki-Miyaura coupling for styryl group introduction and thiol-ene click chemistry for sulfanyl linkage. Critical parameters include catalyst loading (e.g., palladium for coupling), temperature, and solvent polarity. Statistical Design of Experiments (DoE) methods, as applied in chemical process optimization, can systematically reduce trial-and-error by identifying influential variables (e.g., reaction time, stoichiometry) .
Q. What purification techniques are suitable for isolating this compound?
Column chromatography (silica gel or reversed-phase) is standard for isolating intermediates. For final purification, high-performance liquid chromatography (HPLC) with C18 columns and gradient elution is recommended. Membrane separation technologies, such as nanofiltration, may also aid in solvent recovery or impurity removal during large-scale synthesis .
Advanced Research Questions
Q. How can computational modeling improve the design and efficiency of its synthesis?
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways, transition states, and regioselectivity for styryl group addition. The ICReDD framework integrates computational reaction path searches with experimental validation, enabling rapid identification of optimal conditions (e.g., solvent effects, catalyst selection) .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Ambiguities in spectral assignments often arise from conformational flexibility or overlapping signals. Use variable-temperature NMR to probe dynamic effects, or supplement with X-ray crystallography for absolute structural confirmation. Cross-validation with computational NMR chemical shift predictions (e.g., using Gaussian software) can resolve discrepancies .
Q. What methodologies are recommended for studying its photophysical properties?
Conduct UV-vis spectroscopy to assess absorption maxima (λmax) and fluorescence spectroscopy to evaluate emission profiles. Time-resolved fluorescence decay measurements can elucidate excited-state dynamics. Computational studies (e.g., TD-DFT) may correlate electronic transitions with molecular orbitals, as demonstrated in TiO2 photoactivity research .
Q. How can structure-activity relationships (SAR) be explored for potential biological applications?
Perform in vitro bioassays (e.g., enzyme inhibition, cytotoxicity) with systematically modified derivatives (e.g., substituent variations on the benzyl or styryl groups). Molecular docking simulations can predict binding affinities to target proteins, while metabolomic profiling (e.g., LC-MS) may reveal biochemical interactions, as seen in zoospore regulation studies .
Methodological Notes
- Data Contradiction Analysis : Cross-reference experimental results with computational predictions and orthogonal analytical techniques (e.g., XRD for structural validation).
- Experimental Design : Use fractional factorial or response surface methodologies (RSM) to optimize multi-variable systems efficiently .
- Advanced Characterization : Leverage hyphenated techniques like LC-HRMS or GC-MS for impurity profiling and degradation studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
